6'-Methoxyspiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxyspiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of a methoxy group at the 6’ position and a cyclopropane ring fused to an indoline moiety makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 6’-Methoxyspiro[cyclopropane-1,3’-indoline] involves several steps and can be achieved through different synthetic routes. One common method is the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, can be adapted to synthesize spiro compounds . Another method involves the photochemical reaction of olefins with carbenes, leading to the formation of spirocyclic structures . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6’-Methoxyspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the cyclopropane ring, using reagents like sodium hydride or lithium diisopropylamide.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, forming new ring systems.
Scientific Research Applications
6’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific optical and electronic properties, owing to its rigid and stable spirocyclic structure.
Mechanism of Action
The mechanism by which 6’-Methoxyspiro[cyclopropane-1,3’-indoline] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or activate specific pathways. For example, its interaction with certain enzymes can lead to the inhibition of enzymatic activity, making it a potential candidate for enzyme inhibitor drugs. The methoxy group and the cyclopropane ring also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
6’-Methoxyspiro[cyclopropane-1,3’-indoline] can be compared with other spirocyclic compounds such as spiro[cyclopropane-1,2’-steroids] and spiro[cyclopropane-1,9’-fluorene] . These compounds share the spirocyclic core but differ in their functional groups and ring systems. The presence of the methoxy group and the indoline moiety in 6’-Methoxyspiro[cyclopropane-1,3’-indoline] makes it unique, providing distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
6'-Methoxyspiro[cyclopropane-1,3'-indoline] is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure formed by the fusion of a cyclopropane ring with an indoline moiety, along with a methoxy group at the 6' position. This configuration enhances its reactivity and biological activity, making it a valuable candidate for drug development.
Anticancer Activity
Research has demonstrated that 6'-Methoxyspiro[cyclopropane-1,3'-indoline] exhibits significant anticancer properties against various human cancer cell lines. Notably, studies have reported its efficacy against:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Cancer (A-549)
In one study, derivatives of this compound showed promising anticancer activity with IC50 values less than 10 μM against these cell lines, indicating potent inhibition of cancer cell proliferation .
The biological activity of 6'-Methoxyspiro[cyclopropane-1,3'-indoline] is attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with specific enzymes, leading to inhibition of their activity. This is crucial in pathways that promote tumor growth and survival.
- Cell Signaling Modulation : It interferes with cellular signaling pathways, which can induce apoptosis in cancer cells.
- Binding Affinity : The methoxy group enhances solubility and stability, facilitating stronger interactions with biological targets .
Study 1: Synthesis and Evaluation
A study conducted by researchers focused on the diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using tosylhydrazone salts. The synthesized compounds were evaluated for their biological activity against DU-145, HeLa, and A-549 cell lines. Notably, compounds exhibited IC50 values below 10 μM, highlighting their potential as anticancer agents .
Study 2: Interaction Studies
Another investigation explored the interaction of 6'-Methoxyspiro[cyclopropane-1,3'-indoline] with molecular targets involved in cancer progression. The study revealed that the compound effectively binds to these targets, inhibiting critical pathways essential for tumor survival and growth .
Comparative Analysis
To better understand the efficacy of 6'-Methoxyspiro[cyclopropane-1,3'-indoline], we can compare it with similar spirocyclic compounds:
Compound Name | Structure Type | IC50 (μM) | Target Cancer Cell Line |
---|---|---|---|
6'-Methoxyspiro[cyclopropane-1,3'-indoline] | Spirocyclic | <10 | DU-145, HeLa, A-549 |
CFI-400945 | Spirocyclic | <10 | Various cancers |
Other Indole Derivatives | Indole-based | >10 | Various cancers |
Properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGTQXAPZVWJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.